molecular formula C23H23F3N2OS B11281311 1-(piperidin-1-yl)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

1-(piperidin-1-yl)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B11281311
M. Wt: 432.5 g/mol
InChI Key: FEEDTROIHNDSIQ-UHFFFAOYSA-N
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Description

1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the synthesized fragments under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of indole derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(PIPERIDIN-1-YL)-2-[3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to the combination of its structural features, including the indole moiety, trifluoromethyl group, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23F3N2OS

Molecular Weight

432.5 g/mol

IUPAC Name

1-piperidin-1-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone

InChI

InChI=1S/C23H23F3N2OS/c24-23(25,26)18-8-6-7-17(13-18)16-30-21-14-28(20-10-3-2-9-19(20)21)15-22(29)27-11-4-1-5-12-27/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2

InChI Key

FEEDTROIHNDSIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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